2-(4'-Diethylaminophenyl)benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRCREMWPUFGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144560 | |
| Record name | 2-(4'-Diethylaminophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10205-57-9 | |
| Record name | 4-(2-Benzothiazolyl)-N,N-diethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4'-Diethylaminophenyl)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4'-Diethylaminophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Molecular Engineering of 2 4 Diethylaminophenyl Benzothiazole Systems
Classical and Contemporary Synthesis Approaches for 2-Arylbenzothiazoles
The construction of the 2-arylbenzothiazole scaffold can be achieved through various synthetic methodologies, ranging from traditional condensation reactions to modern catalytic strategies.
Condensation Reactions Utilizing 2-Aminothiophenol (B119425) Precursors
The most fundamental and widely employed method for synthesizing 2-arylbenzothiazoles is the condensation reaction of 2-aminothiophenol (ATP) with an appropriate aryl aldehyde. mdpi.com In the specific case of 2-(4'-Diethylaminophenyl)benzothiazole, this involves the reaction of 2-aminothiophenol with 4-(diethylamino)benzaldehyde. This reaction is typically carried out by heating the reactants, often in the presence of an oxidizing agent or a catalyst in a suitable solvent. mdpi.com
Various modifications to this classical approach have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. For instance, microwave-assisted synthesis, sometimes in the absence of a solvent, has been shown to be an effective and rapid method. tku.edu.tw The use of ionic liquids as recyclable reaction media has also been explored. tku.edu.tworganic-chemistry.org One-pot syntheses starting from 2-aminothiophenol and aryl aldehydes are common, utilizing catalysts like iodine or operating under catalyst-free conditions in specific solvent systems like a DMSO/air mixture. organic-chemistry.org
The general reaction mechanism involves the initial formation of a Schiff base (imine) intermediate between the amino group of 2-aminothiophenol and the aldehyde. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, and subsequent oxidation/aromatization leads to the final 2-arylbenzothiazole product. mdpi.com
Catalytic Methodologies for Benzothiazole (B30560) Ring Formation
Modern synthetic chemistry has introduced a plethora of catalytic systems to facilitate the formation of the benzothiazole ring, often offering higher efficiency, milder reaction conditions, and broader substrate scope compared to classical methods. mdpi.commdpi.com These methodologies can involve both homogeneous and heterogeneous catalysts.
Transition metal catalysts, including those based on nickel, copper, ruthenium, and palladium, have been successfully employed. researchgate.netnih.govdntb.gov.uanih.gov For example, nickel-catalyzed cross-coupling reactions between benzothiazoles and aryl sulfamates provide a route to 2-arylbenzothiazoles. researchgate.netdntb.gov.ua Similarly, ruthenium catalysts have been used for the C-H nitration of pre-formed 2-arylbenzothiazoles, demonstrating a method for functionalization. nih.gov Palladium-catalyzed C-H activation has also been described as an efficient method for the arylation of 2-arylbenzothiazoles. nih.gov
In addition to metal-based systems, various "green" and metal-free catalytic approaches have been developed. These include the use of nano-particle catalysts like nano ceria or catalysts supported on silica, which can often be recovered and reused. mdpi.com Other approaches utilize mild Lewis acid catalysts, photocatalysts under visible light, or even simple reagents like iodine under specific conditions. mdpi.comorganic-chemistry.org
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Sodium hydrosulfite (Na₂S₂O₄) | 2-Aminothiophenol, Benzaldehydes | Reflux in Water/Ethanol | 51-84% | mdpi.com |
| Sulfated tungstate (B81510) (ST) | 2-Aminothiophenol, Aldehydes | Solvent-free, Ultrasound | 90-98% | mdpi.com |
| Cu(II)-nanosilica triazine dendrimer | 2-Aminothiophenol, Aryl aldehydes | - | 87-98% | mdpi.com |
| Nickel catalyst | Benzothiazoles, Aryl sulfamates | - | Good | researchgate.netdntb.gov.ua |
| Scandium triflate | 2-Aminobenzenethiol, Aryl aldehydes | - | - | dntb.gov.ua |
| L-Proline | 2-Aminothiophenol, Aryl aldehydes | Microwave, Solvent-free | Good | tku.edu.tw |
| DDQ | Thioformanilides | Dichloromethane (B109758), Ambient temp. | High | organic-chemistry.org |
Targeted Functionalization and Derivatization Strategies
Molecular engineering of the this compound scaffold is crucial for tailoring its properties for specific applications. This is achieved by introducing various functional groups or making structural modifications to the core molecule.
Introduction of Electron-Donating and Electron-Withdrawing Substituents
The electronic properties of the 2-arylbenzothiazole system can be significantly altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either the benzothiazole ring or the 2-phenyl moiety. youtube.com These substituents influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org
For instance, studies on iridium complexes of substituted 2-phenylbenzothiazoles have shown that while substituents on the benzothiazole ring have a minor effect on the emission color, they do impact the phosphorescent quantum yield. rsc.org Specifically, electron-withdrawing groups like trifluoromethyl (CF₃) and fluorine (F) were found to improve electroluminescence efficiency, whereas electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) were less favorable for light emission in that context. rsc.org The synthesis of these functionalized derivatives often follows the standard condensation or catalytic methods, starting with appropriately substituted precursors. mdpi.comnih.gov The nature of the substituent can affect reaction yields, with both EDGs and EWGs on the aldehyde reactant generally leading to good yields in many catalytic systems. mdpi.com
Structural Modifications for Photophysical Property Modulation (e.g., Hydroxyl Group Introduction)
Specific structural modifications are a powerful tool to modulate the photophysical properties, such as fluorescence and absorption spectra, of 2-arylbenzothiazoles. A key example is the introduction of a hydroxyl (-OH) group, particularly at the 2'-position of the phenyl ring, to create 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives. nih.govyoutube.com
HBT and its analogues are known for their unique photophysical behavior, often involving excited-state intramolecular proton transfer (ESIPT). The introduction of the 4'-diethylamino group, as in 2-(2'-Hydroxy-4'-diethylaminophenyl)benzothiazole (B1206287), further modifies these properties. nih.gov The synthesis of such hydroxylated compounds can be achieved by using substituted salicylic (B10762653) acids in the condensation reaction with 2-aminothiophenol. nih.gov Another route involves the synthesis of methoxy-substituted analogues followed by demethylation using reagents like boron tribromide. aston.ac.uk
Furthermore, the photophysical properties can be fine-tuned by complexing the hydroxylated benzothiazoles with moieties like boron difluoride (BF₂). This complexation can lead to a red-shift in the emission wavelength and significantly enhance emission brightness by creating a more rigid molecular skeleton, which minimizes energy loss through non-radiative decay pathways. nih.gov
| Modification | Precursors | Effect on Properties | Reference |
| Introduction of -OH group | Substituted salicylic acids, 2-Aminothiophenol | Enables ESIPT, alters fluorescence | nih.govaston.ac.uk |
| Complexation with BF₂ | Hydroxylated 2-phenylbenzothiazoles, BF₃·Et₂O | Red-shifts emission, enhances brightness | nih.gov |
| Introduction of alkoxy groups | 3-Hydroxy-4-nitrobenzoic acid derivatives | Building blocks for further functionalization | nih.gov |
Radiochemical Synthesis of Specific Labeled Analogues
For applications in medical imaging, particularly Positron Emission Tomography (PET), derivatives of this compound can be labeled with positron-emitting radionuclides. nih.gov The most common isotopes for this purpose are Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). nih.govnih.gov
The synthesis of these radiolabeled analogues requires the preparation of a precursor molecule that can be quickly and efficiently labeled in the final step of the synthesis. For ¹¹C-labeling, this often involves a precursor with a hydroxyl or amine group that can be methylated using [¹¹C]methyl triflate or [¹¹C]methyl iodide. nih.govnih.gov For example, ¹¹C-labeled fluorinated 2-arylbenzothiazoles have been synthesized by O-[¹¹C]methylation of the corresponding phenolic precursors. nih.gov
For ¹⁸F-labeling, strategies often involve nucleophilic substitution on a precursor containing a good leaving group (like a tosylate, mesylate, or nitro group) with [¹⁸F]fluoride. nih.govmdpi.com The development of hydrophilic ¹⁸F-labeled tetrazines for pretargeted PET imaging highlights the importance of the physicochemical properties of the final radiotracer. mdpi.com Benzothiazole derivatives have also been labeled with the alpha-emitting radionuclide Astatine-211 (²¹¹At) for potential use in targeted alpha therapy, using a copper-catalyzed reaction with a boronic acid precursor. nih.gov These radiochemical syntheses are typically automated to handle the high radioactivity and short half-lives of the isotopes involved. mdpi.com
Complexation with Transition Metal Centers (e.g., Platinum Complexes)
The complexation of 2-(4'-dialkylaminophenyl)benzothiazole derivatives with platinum centers typically involves cyclometalation, where the ligand coordinates to the platinum ion through both the nitrogen atom of the benzothiazole ring and a carbon atom of the phenyl ring, forming a stable five-membered ring. This C^N coordination mode is a cornerstone of the molecular engineering of these complexes, profoundly influencing their electronic and photophysical properties.
Research into the synthesis of platinum complexes with the analogous 2-(4'-dimethylaminophenyl)benzothiazole (Me₂N-pbt) ligand reveals several successful strategies for creating both mononuclear and dinuclear species. These methods serve as a valuable guide for the synthesis of platinum complexes with this compound.
A common precursor for these syntheses is the chloro-bridged dimer, [{Pt(Me₂N-pbt)(μ-Cl)}₂]. This dimer can be synthesized and subsequently used to create a variety of mononuclear and dinuclear complexes by reacting it with different ancillary ligands. For instance, mononuclear cycloplatinated complexes can be prepared by reacting the dimer with appropriate ligands in the presence of a base. nih.gov
Another synthetic route involves the use of a DMSO-solvated mononuclear precursor, such as [Pt(Me₂N-pbt)Cl(DMSO)]. nih.govacs.org This complex can be reacted with various ligands to yield new platinum species. For example, the reaction of [Pt(Me₂N-pbt)Cl(DMSO)] with pyrazole (B372694) (Hpz), TlPF₆, and NEt₃ has been used to prepare the dinuclear complex [Pt(Me₂N-pbt)(μ-pz)]₂. nih.govacs.org However, attempts to synthesize mononuclear bis(pyrazole) complexes of the type [Pt(Me₂N-pbt)(R'₂-pzH)₂]PF₆ from this precursor have been reported as unsuccessful, leading instead to mixtures containing bridging pyrazolate bimetallic complexes. nih.govacs.org This highlights the nuanced reactivity and the influence of the ligand system on the final product.
The synthesis of a cycloplatinated complex featuring a pentafluorophenyl ligand, [Pt(Me₂N-pbt)(C₆F₅)(Me₂N-pbtH)], has also been reported. This was achieved by first preparing a cis-[Pt(C₆F₅)₂(Me₂N-pbtH)₂] precursor, which was then refluxed in toluene (B28343) to induce cyclometalation. nih.gov
Furthermore, dinuclear platinum(II)-platinum(II) complexes can, under certain conditions like exposure to sunlight in a chloroform (B151607) solution, be oxidized to form platinum(III)-platinum(III) complexes. nih.govacs.org This demonstrates the potential for further molecular engineering of these systems to access different oxidation states and, consequently, different chemical and physical properties.
The characterization of these complexes relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F), Electrospray Ionization Mass Spectrometry (ESI-MS), and single-crystal X-ray diffraction. nih.govnih.govacs.org These methods are crucial for confirming the structure and purity of the synthesized complexes. For example, X-ray diffraction studies on dinuclear platinum(II) complexes with bridging pyrazolate ligands have confirmed a characteristic butterfly-like structure. nih.govacs.org
The following tables summarize the synthetic details for platinum complexes with the analogous 2-(4'-dimethylaminophenyl)benzothiazole ligand, which can be considered as a model for the synthesis of this compound platinum complexes.
Table 1: Synthesis of a Dinuclear Platinum(II) Complex with 2-(4'-dimethylaminophenyl)benzothiazole
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |
| [Pt(Me₂N-pbt)Cl(DMSO)] | Hpz (1 equiv), TlPF₆ (1 equiv), NEt₃ (excess) | Acetone | 6 h | [Pt(Me₂N-pbt)(μ-pz)]₂ | Not Reported |
Data sourced from Inorganic Chemistry. nih.govacs.org
Table 2: Synthesis of a Mononuclear Cycloplatinated Complex with 2-(4'-dimethylaminophenyl)benzothiazole
| Precursor | Solvent | Reaction Condition | Product | Yield |
| cis-[Pt(C₆F₅)₂(Me₂N-pbtH)₂] | Toluene | Reflux | [Pt(Me₂N-pbt)(C₆F₅)(Me₂N-pbtH)] | High |
Data sourced from Chemistry – A European Journal. nih.gov
Spectroscopic and Photophysical Characterization of 2 4 Diethylaminophenyl Benzothiazole Systems
Steady-State Absorption and Emission Spectroscopy
Steady-state spectroscopic methods offer a time-averaged view of the absorption and emission processes, revealing fundamental information about the interaction between the molecule and its environment.
The fluorescence properties of 2-(4'-Diethylaminophenyl)benzothiazole and related D-π-A systems are exquisitely sensitive to the surrounding solvent environment. In nonpolar solvents, the molecule typically exhibits a fluorescence emission band in the blue-green region of the spectrum, which corresponds to a locally excited (LE) state or an ICT state with minimal solvent stabilization. As the polarity of the solvent increases, a notable red-shift (bathochromic shift) in the emission maximum is observed.
This phenomenon arises from the stabilization of the highly polar ICT excited state by the surrounding polar solvent molecules. The solvent dipoles reorient around the excited-state dipole of the solute, a process known as solvent relaxation, which lowers the energy of the excited state prior to emission. This stabilization is more pronounced in more polar solvents, leading to a larger red-shift. Concurrently, an increase in solvent polarity often leads to a decrease in the fluorescence quantum yield (Φfl). nih.gov This quenching is attributed to the stabilization of the twisted intramolecular charge transfer (TICT) state, a non-emissive or weakly emissive deactivation channel that becomes more accessible in polar environments. nih.govrsc.org
The table below illustrates typical fluorescence emission data for a D-π-A benzothiazole (B30560) derivative in a range of solvents with varying polarity.
Table 1: Fluorescence Emission Characteristics in Various Solvents
| Solvent | Polarity (Dielectric Constant, ε) | Emission Maximum (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φfl) |
|---|---|---|---|---|
| n-Hexane | 1.88 | 450 | 5800 | 0.75 |
| Toluene (B28343) | 2.38 | 485 | 7100 | 0.42 |
| Dichloromethane (B109758) | 8.93 | 530 | 8900 | 0.15 |
| Acetonitrile | 37.5 | 565 | 10200 | 0.05 |
Note: Data is representative of push-pull benzothiazole systems and illustrates general trends.
Solvatochromism is the pronounced change in the position, and sometimes intensity, of UV-visible absorption and emission spectral bands that occurs when a molecule is dissolved in different solvents. For molecules like this compound, the large change in dipole moment between the ground state (μg) and the excited state (μe) results in strong positive solvatochromism, particularly in the fluorescence spectrum.
This behavior can be quantitatively analyzed using solvent polarity parameters. The Lippert-Mataga equation is a widely used model that correlates the Stokes shift (the energy difference between the absorption and emission maxima) with the orientation polarizability of the solvent, which is a function of its dielectric constant (ε) and refractive index (n).
A plot of the Stokes shift (in cm-1) against the solvent polarity function, Δf, typically yields a linear relationship. The slope of this line is directly proportional to the square of the change in dipole moment upon excitation (Δμ = μe - μg), allowing for the estimation of the excited-state dipole moment. nih.gov The significant solvatochromic shifts observed for this class of compounds confirm the substantial charge-transfer character of the emissive excited state. nih.govsapub.org
Table 2: Correlation of Stokes Shift with Solvent Polarity Function (Δf)
| Solvent | Δf (Orientation Polarizability) | Stokes Shift (cm-1) |
|---|---|---|
| n-Hexane | ~0.00 | 5800 |
| Toluene | 0.014 | 7100 |
| Dichloromethane | 0.217 | 8900 |
| Acetonitrile | 0.305 | 10200 |
Note: The linear correlation between Δf and the Stokes Shift is indicative of the charge-transfer nature of the excited state.
Time-Resolved Spectroscopic Techniques
Time-resolved emission techniques, such as fluorescence up-conversion, allow for the monitoring of fluorescence decay on picosecond and femtosecond timescales. These methods are crucial for resolving the kinetics of distinct processes that are blurred in steady-state measurements. nih.govrsc.org
Upon excitation into the Franck-Condon excited state, several relaxation processes occur sequentially or in competition:
Solvent Relaxation: In polar solvents, the solvent molecules reorient around the newly formed, large dipole of the excited molecule. This dynamic process is observed as a time-dependent red-shift of the emission spectrum, typically occurring on a timescale of a few picoseconds to hundreds of picoseconds, depending on the solvent's viscosity and relaxation time. nih.govresearchgate.net
ICT State Formation: The transition from the initial locally excited (LE) state to the more stable, charge-transfer (ICT) state is an ultrafast process. Time-resolved spectroscopy can distinguish the emission from these different states and determine the rate of their interconversion. rsc.org
For similar D-π-A systems, kinetic analysis often reveals multi-exponential decay profiles, where each time constant corresponds to a specific photophysical process. For example, a fast decay component (τ1 ≈ 1-10 ps) is often assigned to the solvent relaxation and LE → ICT conversion, while a slower component (τ2 > 100 ps) represents the lifetime of the fully relaxed, emissive ICT state. rsc.org
Femtosecond transient absorption (TA) spectroscopy is a powerful pump-probe technique used to map the entire deactivation pathway of the excited state. dtic.mil A femtosecond pump pulse excites the molecule, and a delayed probe pulse measures the change in absorption over a wide spectral range. The resulting TA spectra reveal features corresponding to different transient species. researchgate.net
Typical features in the TA spectrum of a D-π-A molecule include:
Ground-State Bleach (GSB): A negative signal at wavelengths corresponding to the ground-state absorption, resulting from the depletion of the ground-state population.
Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum, arising from the probe pulse stimulating the excited state to emit photons. The decay of the SE signal directly tracks the population of the emissive state.
Excited-State Absorption (ESA): A positive signal at new wavelengths where the excited molecule absorbs the probe pulse to transition to a higher excited state (S1 → Sn).
By monitoring the rise and decay times of these spectral features, one can identify intermediate states and determine the rate constants for various deactivation pathways. nih.gov For this compound systems, TA spectroscopy can identify the formation of the ICT state and track its decay through radiative (fluorescence) and non-radiative channels like internal conversion (IC) back to the ground state or intersystem crossing (ISC) to the triplet state. rsc.orgnih.gov In polar solvents, the formation of the non-emissive TICT state can be inferred from a rapid decay of the stimulated emission signal and the appearance of a new ESA band associated with the TICT state. rsc.org
Elucidation of Excited State Dynamics and Deactivation Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) Pathways
ESIPT is a phototautomerization reaction that involves the transfer of a proton between a donor and an acceptor group within the same molecule in the excited state. This process is often ultrafast and leads to the formation of a transient keto-tautomer, which is responsible for a characteristic, large Stokes-shifted fluorescence.
In hydroxyl-substituted derivatives such as 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole (B1206287) (HABT), the ESIPT process involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole (B30560) ring. This creates a keto-tautomer from the initial enol form. The kinetics of this process are remarkably fast. For the parent compound, 2-(2'-hydroxyphenyl)benzothiazole (HBT), the ESIPT rate is extremely high, often occurring on a sub-100 femtosecond timescale. researchgate.net
However, the introduction of the diethylamino group at the 4'-position, as in HABT, significantly influences the ESIPT rate. In nonpolar solvents like cyclohexane, HABT exhibits a notably slower ESIPT rate (approximately 5.4 x 10¹¹ s⁻¹) compared to the ultrafast rate of HBT (>2.9 x 10¹³ s⁻¹). nih.govresearchgate.net This deceleration is attributed to the electronic influence of the powerful electron-donating diethylamino group, which alters the charge distribution in the excited state.
The general mechanism for ESIPT is a four-level cycle:
Absorption: The ground-state enol form absorbs a photon and is promoted to the excited enol state (N*).
ESIPT: An ultrafast proton transfer occurs from the hydroxyl group to the benzothiazole nitrogen, forming the excited keto-tautomer (T*).
Fluorescence: The keto-tautomer relaxes to its ground state (T) by emitting a photon, resulting in a large Stokes-shifted fluorescence.
Back Proton Transfer: The unstable ground-state keto form rapidly undergoes back-proton transfer to regenerate the stable ground-state enol form (N).
| Compound | ESIPT Rate (s⁻¹) |
|---|---|
| HBT (2-(2'-hydroxyphenyl)benzothiazole) | >2.9 x 10¹³ |
| HABT (2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole) | ~5.4 x 10¹¹ |
The solvent environment plays a critical role in modulating ESIPT dynamics. Solvent polarity and hydrogen-bonding capability can significantly alter the rates of proton transfer and the equilibrium between the enol and keto tautomers in the excited state. rsc.orgbohrium.com
In polar aprotic solvents, a competitive relationship emerges between the rate of proton transfer and the rate of solvent relaxation around the excited molecule. nih.govresearchgate.net For HABT, after the molecule reaches solvation equilibrium in its normal excited state (Neq), the ESIPT process must overcome an appreciable energy barrier. nih.govresearchgate.net This solvent-induced barrier arises from the difference in dipole moments and, consequently, the different polarization equilibria between the excited enol (Neq) and keto (T*eq) states. nih.gov For instance, in dichloromethane (B109758) (CH₂Cl₂), a solvent-induced barrier of 2.12 kcal mol⁻¹ has been measured for the forward ESIPT reaction in HABT. nih.govresearchgate.net
Furthermore, increasing solvent polarity tends to shift the excited-state equilibrium Neq ⇌ Teq back toward the enol form (N*eq). nih.govresearchgate.net In contrast, nonpolar or low-polarity solvents are found to facilitate the ESIPT reaction, often by promoting stronger intramolecular hydrogen bonding which is crucial for the proton transfer to occur. tandfonline.com Theoretical studies confirm that enhancing intramolecular hydrogen bonding is vital for efficient ESIPT. tandfonline.commdpi.com
| Solvent Property | Influence on ESIPT |
|---|---|
| Nonpolar (e.g., Cyclohexane) | Facilitates ESIPT, relatively fast rates. nih.gov |
| Polar Aprotic (e.g., CH₂Cl₂) | Induces an energy barrier to ESIPT, slowing the rate. nih.govresearchgate.net |
| Increasing Polarity | Shifts excited-state equilibrium toward the enol tautomer. nih.govresearchgate.net |
Electronic substituents on the benzothiazole framework profoundly impact ESIPT efficiency by modulating the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (nitrogen atom). The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can alter the intramolecular hydrogen bond strength and the energy barrier for proton transfer. wsr-j.orgnih.gov
Theoretical and experimental studies have shown that the substituent's position significantly influences ESIPT behavior. wsr-j.orgnih.gov For example, methyl substitution can modulate charge redistribution and strengthen intramolecular interactions, thereby enhancing ESIPT activity. wsr-j.org Generally, electron-donating groups can increase the electron density on the proton-accepting nitrogen, which may facilitate the ESIPT process. Conversely, electron-withdrawing groups can weaken the intramolecular hydrogen bond, hindering the ESIPT process. mdpi.com The degree of intramolecular charge transfer (ICT) induced by substituents also plays a role; a higher degree of ICT can inhibit the ESIPT process by altering the charge distribution around the donor and acceptor sites. researchgate.net
Intramolecular Charge Transfer (ICT) Processes
In donor-acceptor substituted molecules like 2-(4'-Diethylaminophenyl)benzothiazole, the absorption of light can trigger a significant redistribution of electron density from the electron-donating diethylaminophenyl group to the electron-accepting benzothiazole moiety. This process is known as Intramolecular Charge Transfer (ICT).
Upon excitation to the Franck-Condon state, charge redistribution occurs on an ultrafast timescale. This charge transfer is often accompanied by geometric relaxation, such as the twisting of the bond connecting the donor and acceptor moieties, leading to a twisted intramolecular charge transfer (TICT) state. The ICT process leads to a substantial increase in the dipole moment of the molecule in the excited state compared to the ground state. rsc.org
For hydroxyl-substituted derivatives like HABT, the dynamics are complex, as ICT and ESIPT are intertwined. The significant difference in dipole moment between the excited enol (Neq) and keto (Teq) states is a direct consequence of the different charge distributions in these two forms. nih.gov The evolution from the initially excited state to the relaxed ICT state involves both electronic and structural reorganization, which can be tracked using time-resolved spectroscopic techniques. bohrium.com
The ICT process is directly responsible for many of the characteristic fluorescence properties of these compounds. The large change in dipole moment upon excitation leads to a strong solvent polarity dependence of the emission spectrum, a phenomenon known as solvatochromism. In polar solvents, the highly dipolar ICT state is stabilized, resulting in a red-shifted fluorescence emission. acs.org
In some cases, dual fluorescence can be observed, with one band corresponding to a locally excited (LE) state and a second, red-shifted band originating from the relaxed ICT state. nih.gov The efficiency of the ICT process and the nature of the resulting excited state (e.g., planar ICT vs. twisted ICT) have a profound impact on the fluorescence quantum yield. The formation of non-emissive or weakly emissive TICT states, which can be promoted by strong electron-donating groups like dimethylamino or diethylamino, often leads to reduced fluorescence quantum yields in many solvents. nih.gov The interplay between the ICT state and other deactivation pathways, such as ESIPT, determines the ultimate photophysical fate of the molecule and its utility in fluorescence applications. researchgate.net
Non-Radiative Deactivation Channels
Formation and Relaxation of Twisted Intramolecular Charge Transfer (TICT) States
The this compound molecule is composed of an electron-donating diethylaminophenyl group and an electron-accepting benzothiazole moiety, linked by a single bond. This donor-acceptor structure is a classic motif for the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation. rsc.orgrsc.org
The process begins with the excitation of the molecule to a locally excited (LE) state. In this state, there is a significant redistribution of electron density. Subsequently, rotational motion occurs around the single bond connecting the donor and acceptor groups. This intramolecular twisting leads to a new, lower-energy excited state where the two moieties are electronically decoupled and oriented perpendicularly to each other. This perpendicular conformation facilitates a near-complete charge separation, with the positive charge localized on the diethylaminophenyl donor and the negative charge on the benzothiazole acceptor, forming the TICT state. rsc.org
The formation and stability of the TICT state are highly sensitive to the polarity of the surrounding environment. nih.gov In polar solvents, the highly polar TICT state is stabilized, favoring this deactivation pathway. The relaxation from the TICT state back to the ground state is often non-radiative, effectively quenching the fluorescence from the locally excited state. This phenomenon explains why many donor-acceptor molecules, including derivatives of this compound, exhibit low fluorescence quantum yields in polar solvents. In some cases, dual fluorescence can be observed, with one band corresponding to the LE state and a second, red-shifted band corresponding to emission from the relaxed TICT state. nih.gov
The table below summarizes the solvent polarity effect on TICT state formation for a representative donor-acceptor dye.
| Solvent | Polarity | Predominant Emission | Mechanism |
| Nonpolar (e.g., Toluene) | Low | Excimer/Locally Excited State | TICT state is not stabilized; intermolecular interactions may lead to excimer formation. nih.gov |
| Polar (e.g., Acetonitrile) | High | TICT Emission / Quenching | The polar environment stabilizes the charge-separated TICT state, leading to red-shifted emission or non-radiative decay. nih.gov |
Singlet-to-Triplet Intersystem Crossing and Triplet State Characterization
Another non-radiative deactivation pathway for the singlet excited state (S₁) is intersystem crossing (ISC) to the triplet state (T₁). For this compound and similar organic molecules, the efficiency of this process is generally low in the absence of heavy atoms. Studies on the non-hydroxy substituted 2-phenyl-benzothiazole have shown that the singlet excited state primarily relaxes through fluorescence, with only a very weak triplet transient state being observed. nih.gov
However, the population of the triplet state can be significantly enhanced by introducing heavy atoms into the molecular structure, such as in cycloplatinated complexes of the related 2-(4-dimethylaminophenyl)benzothiazole. nih.govnih.gov In these metal complexes, the heavy platinum atom enhances spin-orbit coupling, which increases the rate of intersystem crossing from the singlet intramolecular charge transfer (¹ILCT) state to the triplet (³ILCT) state. This often results in dual emission, with fluorescence originating from the S₁ state and phosphorescence from the T₁ state. nih.gov
Characterization of the triplet state reveals that it can be quenched by molecular oxygen (³O₂) in aerated solutions, leading to the formation of singlet oxygen (¹O₂). nih.govnih.gov This property is particularly relevant for applications in photodynamic therapy. The table below outlines key properties related to the triplet state of benzothiazole derivatives.
| Property | Observation in 2-(4'-Dialkylaminophenyl)benzothiazole Systems | Reference |
| Intersystem Crossing (ISC) Efficiency | Low for the metal-free ligand. | nih.gov |
| Triplet State Population | Can be enhanced significantly through complexation with heavy atoms (e.g., Platinum). | nih.govnih.gov |
| Triplet State Deactivation | Quenched by molecular oxygen, leading to the formation of singlet oxygen. | nih.gov |
| Emission from Triplet State | Phosphorescence is weak or absent in the metal-free ligand but can be prominent in heavy-atom complexes. | nih.gov |
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in poor solvents or in the solid state. nih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. Benzothiazole-based systems, including derivatives of this compound, are known to exhibit AIE properties. nih.gov
Mechanistic Basis of AIE in Benzothiazole-Based Systems
The primary mechanism responsible for AIE in benzothiazole-based systems is the Restriction of Intramolecular Motion (RIM). mdpi.com In dilute solutions, molecules like this compound possess multiple single bonds that allow for free intramolecular rotation of the phenyl and benzothiazole rings. These low-frequency rotational motions act as efficient non-radiative decay channels, consuming the energy of the excited state and thus quenching fluorescence. nih.gov
When the molecules aggregate, for instance, by adding a poor solvent (like water) to a solution in a good solvent (like THF), the molecules are forced into close proximity. In this aggregated state, physical constraints from neighboring molecules hinder the intramolecular rotations. researchgate.net This restriction of intramolecular motion blocks the non-radiative decay pathways. With the non-radiative channels suppressed, the excited state is forced to decay through the radiative channel, resulting in a significant enhancement of fluorescence emission. nih.gov Molecules with propeller-like shapes are often effective AIE luminogens because their rotational motions are readily restricted upon aggregation. nih.gov
Interplay Between AIE and ESIPT Mechanisms in Fluorescent Probes
While this compound itself does not undergo Excited-State Intramolecular Proton Transfer (ESIPT) due to the absence of a proton-donating hydroxyl group, many advanced fluorescent probes are designed by incorporating an ESIPT moiety into an AIE-active benzothiazole scaffold. rsc.orgnih.gov The ESIPT process requires a specific molecular structure, typically a hydroxyl group positioned ortho to the bond linking to the benzothiazole ring, allowing for an ultrafast proton transfer in the excited state. nih.govresearchgate.net
The combination of AIE and ESIPT mechanisms ("AIE + ESIPT") creates probes with highly desirable properties. nih.gov
ESIPT leads to a four-level photocycle that produces an exceptionally large Stokes shift (the separation between the absorption and emission maxima). This is advantageous for biological imaging as it minimizes self-absorption and background interference. researchgate.net
AIE ensures that the probe is highly emissive in an aggregated state or when bound to a specific analyte, reducing background fluorescence from unbound, freely rotating probes in solution. rsc.org
In a typical "AIE + ESIPT" probe, the molecule might be weakly fluorescent in a buffered aqueous solution. Upon binding to a target analyte, its molecular motion becomes restricted, activating the AIE mechanism. Simultaneously, the ESIPT process ensures that the resulting emission is significantly red-shifted. nih.gov This dual-mechanism approach has been successfully applied to develop highly sensitive and selective fluorescent probes for detecting metal ions and reactive oxygen species in biological systems. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 2 4 Diethylaminophenyl Benzothiazole Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 2-(4'-diethylaminophenyl)benzothiazole systems. These methods provide insights into the distribution of electrons within the molecule and how this distribution changes upon excitation, which is crucial for understanding its photophysical behavior.
Molecular Orbital (MO) and Frontier Molecular Orbital (FMO) Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each orbital having a specific energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap (ΔE), is a key parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally indicates that the molecule can be more easily excited. mdpi.com
For benzothiazole (B30560) derivatives, FMO analysis has been used to predict their metabolic and antitumor activities. nih.gov For instance, in a study of 2-(4-aminophenyl)benzothiazoles, the distribution of the HOMO in the nitrenium ion intermediate was found to correlate with the production of metabolites. nih.gov In the context of this compound, the HOMO is typically localized on the electron-donating diethylaminophenyl group, while the LUMO is centered on the electron-accepting benzothiazole moiety. This spatial separation of the FMOs is characteristic of a molecule with intramolecular charge transfer (ICT) character.
Computational studies on related benzothiazole derivatives have shown that the HOMO-LUMO energy gap can be tuned by introducing different substituents. For example, in a series of studied benzothiazoles, the ΔE values were in the range of 4.46–4.73 eV. mdpi.com This ability to modify the energy gap is crucial for designing molecules with specific absorption and emission properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited State Geometries and Energies
Density Functional Theory (DFT) has become a workhorse in computational chemistry for calculating the electronic structure and properties of molecules in their ground state. proteobiojournal.comresearchgate.net It is often used to optimize the molecular geometry, providing information on bond lengths, bond angles, and dihedral angles. mgesjournals.com For excited states, Time-Dependent DFT (TD-DFT) is the method of choice. nih.govresearchgate.net TD-DFT calculations can predict absorption and emission spectra, as well as the geometries and energies of excited states. nih.govnih.gov
Numerous studies have employed DFT and TD-DFT to investigate benzothiazole derivatives. nih.govrsc.orgsigmaaldrich.com For example, the B3LYP functional combined with the 6-311+G(d,p) basis set has been successfully used to calculate the absorption and emission spectra of 2-(2'-aminophenyl)benzothiazole (APBT) derivatives in an aqueous environment. nih.gov These calculations have shown that substituting strong electron-donating groups on the phenyl ring can lead to large Stokes shifts and emission wavelengths extending into the red region of the spectrum. nih.gov
The accuracy of TD-DFT calculations can be influenced by the choice of the functional. nih.gov While functionals like B3LYP are widely used, others such as PBE0 have also been shown to provide good agreement with experimental data for benzothiazole systems. nih.govrsc.org
Simulation and Prediction of Photophysical Processes
Computational methods are particularly powerful for simulating and predicting complex photophysical processes that are difficult to probe experimentally. For this compound and related systems, these simulations provide detailed insights into reaction mechanisms and spectroscopic behavior.
Theoretical Modeling of ESIPT Reaction Pathways and Energy Barriers
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. mdpi.com This process often leads to a large Stokes shift, which is the difference between the absorption and emission maxima. Computational modeling is crucial for understanding the mechanism of ESIPT, including the construction of potential energy surfaces (PES) and the determination of energy barriers. rsc.org
For derivatives of 2-(hydroxyphenyl)benzothiazole, a close analog to the systems of interest, TD-DFT calculations have been used to map out the ESIPT reaction pathway. rsc.orgnih.govresearchgate.net These studies have shown that upon photoexcitation, the intramolecular hydrogen bond is strengthened, facilitating the proton transfer from the hydroxyl group (proton donor) to the nitrogen atom of the benzothiazole ring (proton acceptor). researchgate.net The presence and magnitude of an energy barrier for the ESIPT process can be influenced by substituents and the solvent environment. rsc.orgnih.gov For some coumarin-benzothiazole dyes, the ESIPT process was found to be barrierless for those with electron-donating substituents, while an energy barrier existed for those with electron-withdrawing groups. rsc.org
Prediction of Spectroscopic Signatures and Solvatochromic Shifts
TD-DFT calculations are widely used to predict the absorption and emission spectra of molecules. nih.gov By calculating the energies of vertical excitations from the ground state and vertical emissions from the excited state, it is possible to obtain theoretical spectra that can be compared with experimental data. nih.gov
Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a key feature of many push-pull dyes like this compound. nih.gov Theoretical calculations can predict these solvatochromic shifts by incorporating solvent effects through various models, such as the polarizable continuum model (PCM). researchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
The Lippert-Mataga equation is often used in conjunction with experimental data to estimate the change in dipole moment between the ground and excited states (Δµ), which is a measure of the charge transfer character of the transition. nih.gov Theoretical calculations can provide an independent estimate of these dipole moments, offering a deeper understanding of the solvatochromic behavior. researchgate.net For some D-π-A systems, strong solvatochromic shifts in fluorescence of up to ~4300 cm⁻¹ have been observed and rationalized through theoretical studies. nih.gov
Structure-Property Relationship Elucidation
A major goal of computational studies is to establish clear relationships between the molecular structure of a compound and its observed properties. By systematically modifying the structure in silico and calculating the resulting changes in electronic and photophysical properties, researchers can develop design principles for new materials with tailored functionalities.
For this compound and its analogs, computational studies have been instrumental in understanding how substitutions on the benzothiazole or the phenyl ring affect key properties such as the HOMO-LUMO gap, ICT character, and ESIPT efficiency. For example, studies on 2-(2'-aminophenyl)benzothiazole derivatives have shown that the position and nature of substituents significantly influence their photophysical properties. nih.gov Theoretical calculations have guided the design of fluorescent probes by predicting which substitutions would lead to desirable shifts in absorption and emission wavelengths. nih.gov
The planarity of the molecule is another important structural parameter. The dihedral angle between the benzothiazole and phenyl rings can affect the extent of π-conjugation and, consequently, the electronic and photophysical properties. nih.gov Computational geometry optimizations can provide insights into the preferred conformation of the molecule in its ground and excited states.
Below is a table summarizing some of the key computational parameters and their significance in understanding the properties of this compound systems.
| Computational Parameter | Significance | Relevant Computational Methods |
| HOMO-LUMO Gap (ΔE) | Influences electronic excitation energy, reactivity, and stability. | DFT, FMO analysis |
| Molecular Geometry | Determines molecular conformation, planarity, and steric effects. | DFT geometry optimization |
| Ground and Excited State Dipole Moments (µg, µe) | Quantifies charge distribution and intramolecular charge transfer (ICT) character. | DFT, TD-DFT |
| Potential Energy Surfaces (PES) | Maps the energy landscape for chemical reactions like ESIPT. | TD-DFT |
| Absorption and Emission Wavelengths (λabs, λem) | Predicts spectroscopic properties and color. | TD-DFT |
| Solvatochromic Shifts | Describes the effect of solvent polarity on spectroscopic properties. | TD-DFT with solvent models (e.g., PCM) |
Correlation of Molecular Structure with Optical and Nonlinear Optical (NLO) Properties
The notable optical and NLO properties of this compound originate from its intrinsic donor-π-acceptor (D-π-A) architecture. In this structure, the diethylamino group acts as a potent electron donor (D), while the benzothiazole moiety serves as the electron acceptor (A). These two are connected by a phenyl group which functions as the π-conjugated bridge. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to its optical characteristics.
Computational studies on related benzothiazole derivatives have demonstrated that the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A smaller energy gap generally implies that electrons can be more easily excited from the ground state to an excited state, which often correlates with enhanced reactivity and significant NLO properties. mdpi.com The HOMO in these D-A systems is typically localized on the electron-donating part (the diethylaminophenyl group), while the LUMO is centered on the electron-accepting benzothiazole moiety. mdpi.com
The NLO response of a molecule is described by its polarizability (α) and hyperpolarizability (β). For D-A molecules, a strong NLO response is associated with a large change in dipole moment between the ground and excited states. The introduction of different substituent groups can modulate the HOMO-LUMO energy gap and, consequently, the NLO properties. For instance, computational studies on similar benzothiazoles show that introducing strong electron-withdrawing groups can lower the ΔE value, potentially enhancing the NLO response. mdpi.com Calculations of polarizability and hyperpolarizability are used to predict the NLO potential of these compounds, with higher values indicating a more significant NLO effect. mdpi.com Materials with large delocalized π-electron systems and enhanced internal charge transfer are known to exhibit high third-order nonlinear optical parameters. nih.gov
| Computational Parameter | Significance in D-A Systems | Typical Findings for Benzothiazole Derivatives |
| HOMO-LUMO Gap (ΔE) | Indicates the energy required for electron excitation. A smaller gap suggests higher reactivity and potential for NLO activity. mdpi.com | Values for related benzothiazole derivatives range from 4.46 to 4.73 eV. The gap is sensitive to substituents on the phenyl ring. mdpi.com |
| Polarizability (α) | Measures the ease with which the electron cloud can be distorted by an external electric field. | Higher values suggest a more deformable electron system, contributing to the NLO response. |
| Hyperpolarizability (β) | Quantifies the nonlinear response of the molecule to an electric field; a key indicator of second-order NLO activity. | Molecules with strong donor and acceptor groups exhibit higher hyperpolarizability, making them candidates for NLO applications. mdpi.com |
| Intramolecular Charge Transfer (ICT) | The transfer of electron density from the donor to the acceptor upon excitation. nih.gov | The primary mechanism responsible for the key optical and NLO properties in this class of compounds. |
Conformational Analysis and Tautomeric Equilibria in Ground and Excited States
The three-dimensional structure and potential for isomeric forms are key to the behavior of this compound systems. Conformational analysis deals with the rotation around single bonds, while tautomerism involves the migration of a proton to form a structural isomer.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl ring and the benzothiazole ring. This rotation defines the dihedral angle between the two aromatic systems. Computational studies show that a planar conformation, where the phenyl and benzothiazole rings are coplanar, maximizes π-conjugation. However, steric hindrance between hydrogen atoms on the adjacent rings can lead to a slightly twisted, non-planar ground state geometry being the most stable conformation. This twist angle influences the extent of electronic communication between the donor and acceptor moieties, thereby affecting the absorption and emission spectra.
Tautomeric Equilibria
Standard this compound does not exhibit tautomerism. However, a closely related and extensively studied derivative, 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole (B1206287) , is a classic example of a system that undergoes Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This process creates a dynamic equilibrium between two tautomeric forms (enol and keto) and is highly dependent on the state (ground or excited) and the solvent environment.
Ground State: In the ground state, the molecule exists predominantly in its enol (E) form, which contains an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring. nih.gov
Excited State: Upon photoexcitation to the first singlet excited state (S1), the acidity of the phenolic proton and the basicity of the benzothiazole nitrogen increase dramatically. This triggers an ultrafast (on the picosecond or even femtosecond timescale) transfer of the proton from the hydroxyl group to the nitrogen atom. nih.govnih.gov This creates a new species, the keto (K) tautomer, in an excited state.
This ESIPT process results in two distinct fluorescence emissions: a higher-energy emission from the locally excited enol form (E) and a large Stokes-shifted, lower-energy emission from the excited keto tautomer (K). nih.gov The equilibrium between the excited enol (E) and keto (K) forms can be influenced by solvent polarity. In polar solvents, the enol form can be stabilized, potentially creating a barrier for the forward proton transfer and shifting the equilibrium back towards the enol form. nih.gov Detailed studies have shown that after the initial excitation, both proton transfer and solvent relaxation processes occur competitively. nih.gov
| Tautomeric Form | State | Key Structural Feature | Photophysical Property |
| Enol (E) | Ground (S₀) | Intramolecular O-H···N hydrogen bond. | Stable, predominant form in the ground state. |
| Excited Enol (E) | Excited (S₁) | Franck-Condon state immediately after absorption. | Can exhibit fluorescence, but often rapidly converts to K. nih.gov |
| Excited Keto (K) | Excited (S₁) | Proton transferred to the benzothiazole nitrogen (N⁺-H); phenolate (B1203915) oxygen (O⁻). Often has zwitterionic character. | Responsible for the large Stokes-shifted fluorescence emission. nih.gov |
| Keto (K) | Ground (S₀) | Formed after radiative or non-radiative decay from K. | Thermally unstable; rapidly undergoes back-proton transfer to regenerate the stable enol (E) form. nih.gov |
Advanced Applications and Functional Design Principles
Design and Mechanistic Principles of Fluorescent Chemosensors and Probes
The design of fluorescent chemosensors and probes based on the 2-(4'-Diethylaminophenyl)benzothiazole scaffold leverages several fundamental photophysical mechanisms to achieve sensitive and selective detection of various analytes.
The versatility of this compound and its derivatives as fluorescent probes arises from a variety of sophisticated sensing mechanisms. These mechanisms govern the relationship between analyte binding and the resulting change in fluorescence, enabling the detection of a wide array of chemical and biological species.
Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence. For instance, in cycloplatinated complexes of 2-(4-dimethylaminophenyl)benzothiazole, the phosphorescent emission can be lost in the presence of molecular oxygen due to photoinduced electron transfer to 3O2. nih.gov
Intramolecular Charge Transfer (ICT): The D-π-A structure of this compound is inherently suited for ICT. nih.gov Upon photoexcitation, there is a significant shift in electron density from the electron-donating diethylamino group to the electron-accepting benzothiazole (B30560) moiety. This ICT state is highly sensitive to the polarity of the microenvironment. Changes in the local environment upon analyte binding can alter the energy of the ICT state, leading to a detectable shift in the emission wavelength (solvatochromism) or a change in fluorescence intensity. This principle is utilized in probes that report on the binding to proteins or changes in cellular environments. The twisted intramolecular charge transfer (TICT) state is a specific manifestation of ICT where the donor and acceptor moieties twist relative to each other in the excited state, often leading to dual fluorescence. iaea.orgnih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT mechanism is prominent in derivatives of this compound that incorporate a hydroxyl group ortho to the point of attachment of the benzothiazole ring, such as in 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole (B1206287). nih.gov In these molecules, photoexcitation dramatically increases the acidity of the hydroxyl proton and the basicity of the benzothiazole nitrogen, triggering an ultrafast proton transfer from the hydroxyl group to the nitrogen atom in the excited state. bohrium.comrsc.orgrsc.orgnih.gov This process results in the formation of a transient keto-tautomer that has a significantly red-shifted fluorescence compared to the initial enol form, leading to a large Stokes shift. nih.gov The ESIPT process can be modulated by analyte binding, which may disrupt the intramolecular hydrogen bond necessary for proton transfer, thereby altering the fluorescence output. bohrium.com
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically within 1-10 nm). nih.gov A FRET-based sensor can be designed by linking a this compound derivative (as either donor or acceptor) to another fluorophore. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and resulting in a ratiometric fluorescence signal. nih.govrsc.orgresearchgate.netmdpi.com
Chelation-Enhanced Fluorescence (CHEF): The CHEF mechanism is particularly relevant for the detection of metal ions. researcher.liferesearchgate.net In a CHEF-based sensor, the this compound core is functionalized with a chelating group. In the unbound state, the fluorescence of the fluorophore is often quenched due to interactions with the chelating moiety (e.g., through PET). Upon coordination with a metal ion, the chelating group becomes more rigid and its electron-donating ability is altered, which restricts non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity.
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation. nih.govnih.govresearchgate.netrsc.orgmdpi.com This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. Benzothiazole derivatives have been designed to exhibit AIE, making them suitable for sensing applications where the analyte induces aggregation or for imaging in biological systems where aggregation can occur. nih.govnih.govnih.gov
| Sensing Mechanism | Underlying Principle | Typical Application |
|---|---|---|
| Photoinduced Electron Transfer (PET) | Analyte binding modulates the efficiency of electron transfer from a receptor to the excited fluorophore, switching fluorescence "on" or "off". | Detection of ions and small molecules. |
| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the microenvironment polarity, causing a shift in the emission wavelength or intensity of the D-π-A fluorophore. | Probing protein binding sites and cellular environments. |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte disrupts an intramolecular hydrogen bond, modulating the proton transfer process and altering the fluorescence emission, often resulting in a large Stokes shift. | Sensing of ions and molecules that can interact with the proton donor/acceptor sites. |
| Förster Resonance Energy Transfer (FRET) | Analyte-induced conformational changes alter the distance/orientation between donor and acceptor fluorophores, modulating the non-radiative energy transfer efficiency. | Studying biomolecular interactions and as ratiometric sensors. |
| Chelation-Enhanced Fluorescence (CHEF) | Metal ion chelation restricts non-radiative decay pathways of the fluorophore, leading to a significant increase in fluorescence intensity. | Selective detection of metal ions. |
| Aggregation-Induced Emission (AIE) | Analyte-induced aggregation restricts intramolecular rotations, blocking non-radiative decay and leading to strong fluorescence emission. | Sensing applications involving aggregation and for bio-imaging. |
The selective recognition of specific ions by chemosensors based on this compound is achieved by incorporating specific recognition moieties into the molecular structure.
For the detection of transition metal ions , the design often involves the introduction of chelating groups containing soft donor atoms like nitrogen and sulfur, which have a high affinity for transition metals such as Cu2+, Zn2+, and Cd2+. researchgate.netmdpi.com The selectivity for a particular metal ion is governed by factors such as the size of the chelation cavity, the coordination geometry, and the Hard and Soft Acids and Bases (HSAB) principle. For example, a sensor designed with a specific cavity size and arrangement of donor atoms will preferentially bind to a metal ion with a complementary ionic radius and coordination preference, leading to a selective fluorescence response via mechanisms like CHEF or PET. sci-hub.se
For the detection of halide anions , the design strategy typically involves the incorporation of hydrogen-bond donor groups, such as amides or ureas, into the benzothiazole structure. These groups can form hydrogen bonds with the halide anion, leading to a change in the electronic properties of the fluorophore and a corresponding change in its fluorescence. researchgate.net Selectivity among different halides can be achieved based on the strength of the hydrogen bonding interaction, which generally follows the order F- > Cl- > Br- > I-. In some cases, the interaction with the anion can lead to deprotonation of the hydrogen-bond donor, causing a significant colorimetric and fluorometric response. researchgate.net Another approach for anion sensing, particularly for cyanide (CN-), involves the nucleophilic addition of the anion to an electrophilic site on the probe, which disrupts the π-conjugation and alters the fluorescence. nih.gov
The detection of reactive species like hydrogen peroxide (H2O2) requires the integration of a reactive site into the this compound framework. A common strategy is to use a boronic acid or ester group as the reactive site. nih.govnih.gov In the absence of H2O2, the fluorescence of the probe may be quenched. Upon reaction with H2O2, the boronic acid/ester is oxidized and cleaved, releasing the highly fluorescent this compound derivative. This "turn-on" fluorescence response is highly specific for H2O2. The design of such probes often incorporates principles like AIE and ESIPT to enhance the signal-to-noise ratio and sensitivity of the detection. nih.gov
Derivatives of 2-(4'-aminophenyl)benzothiazole, which are structurally very similar to this compound, have been extensively developed as imaging probes for amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govillinois.edunih.govniph.go.jp The mechanistic basis for their binding to Aβ fibrils lies in their planar, hydrophobic structure, which allows them to intercalate into the cross-β-sheet structure of the amyloid fibrils.
The binding is thought to be dominated by specific interactions with hydrophobic pockets within the Aβ fibrils. nih.gov Upon binding, the rotation of the phenyl and benzothiazole rings is restricted, leading to a significant increase in fluorescence quantum yield. This is analogous to the AIE mechanism. The binding affinity of these probes can be tuned by modifying the substituents on the aminophenyl ring. For instance, the methylamino derivative, known as BTA-1, exhibits high affinity for Aβ fibrils. nih.gov It is this high affinity and the resulting fluorescence enhancement upon binding that makes these compounds excellent candidates for in vivo imaging of amyloid plaques using techniques like positron emission tomography (PET) when labeled with a suitable radioisotope. nih.gov
Supramolecular Assembly and Interactions
The benzothiazole scaffold, with its heteroatoms and aromatic system, is well-suited for engaging in a variety of non-covalent interactions, which are the cornerstone of supramolecular chemistry. These interactions allow for the spontaneous organization of molecules into well-defined, functional architectures.
Fundamental Principles of Host-Guest Interactions and Self-Assembly in Supramolecular Systems
Supramolecular chemistry relies on a toolkit of non-covalent interactions to build complex assemblies from molecular components. These interactions, while individually weaker than covalent bonds, collectively provide the stability and specificity required for the formation of organized structures. Key interactions relevant to benzothiazole-based systems include:
Hydrogen Bonding: The nitrogen atom in the benzothiazole ring can act as a hydrogen bond acceptor. While this compound itself lacks a hydrogen bond donor, it can interact with other molecules that do possess this functionality.
π-π Stacking: The extended aromatic surfaces of the benzothiazole and phenyl rings are prone to π-π stacking interactions. These are crucial for the self-assembly of planar aromatic molecules into columnar or layered structures.
Host-Guest Interactions: This involves the binding of a smaller "guest" molecule within a larger "host" molecule or assembly. The specificity of this binding is determined by the complementarity in size, shape, and chemical properties between the host and guest.
Design of Molecular Devices and Functional Assemblies Based on Benzothiazole Scaffolds
The ability of the this compound core to participate in these interactions opens up possibilities for its incorporation into functional molecular devices and assemblies. For example, derivatives of 2-(4'-aminophenyl)benzothiazole have been shown to interact with biological macromolecules like DNA, where they bind in the minor groove, a process governed by a combination of hydrophobic and other non-covalent interactions. This demonstrates the potential for benzothiazole derivatives to act as recognition units in biosensors.
In the context of materials science, the self-assembly of benzothiazole derivatives can be exploited to create ordered thin films with tailored optical and electronic properties. By modifying the peripheral substituents of the this compound molecule, it is possible to program its self-assembly behavior, directing the formation of specific supramolecular structures. For instance, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, while the incorporation of hydrogen bonding motifs could lead to the formation of well-defined one- or two-dimensional aggregates. Such ordered assemblies are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the alignment of molecules is critical for efficient charge transport.
Molecular Switches and Logic Gates
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal. This property makes them fundamental components for the development of molecular-scale logic gates and information storage devices.
Principles of Photoresponsive Switching Based on Excited-State Photophysical Mechanisms
For a molecule to function as a photoresponsive switch, its different states must exhibit distinct physical properties, such as absorption or emission of light at different wavelengths. The transition between these states is triggered by the absorption of a photon, which populates an excited electronic state where new chemical or physical pathways become accessible.
In the case of donor-acceptor molecules like this compound, several photophysical mechanisms can be envisaged as the basis for photoswitching:
Intramolecular Charge Transfer (ICT): As previously discussed, the absorption of light leads to an ICT state. This state is characterized by a large dipole moment and is highly sensitive to the polarity of its environment. The emission from the ICT state is often significantly red-shifted compared to the absorption, a phenomenon known as Stokes shift. In polar solvents, the stabilization of the ICT state can be so pronounced that it leads to dual fluorescence, with one band corresponding to a locally excited state and the other to the relaxed ICT state. This solvent-dependent fluorescence can be exploited for sensing applications. For the closely related 2-(4-dimethylaminophenyl)benzothiazole, dual fluorescence has been observed, and its phosphorescent emission is quenched in the presence of oxygen due to photoinduced electron transfer. nih.gov This sensitivity to the chemical environment is a key feature for molecular sensing and switching.
Twisted Intramolecular Charge Transfer (TICT): In some donor-acceptor systems, the ICT process is accompanied by a conformational change, typically a rotation around a single bond connecting the donor and acceptor moieties. This leads to the formation of a TICT state, which is often non-emissive or weakly emissive. The transition to a TICT state can effectively switch off the fluorescence of the molecule. The competition between the emissive ICT state and the "dark" TICT state can be controlled by factors such as solvent viscosity and temperature, providing a mechanism for switching the emission properties of the molecule.
Photoisomerization: While not the primary mechanism for this specific compound, related heteroaromatic azo compounds, which incorporate a similar structural motif, are known to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This isomerization leads to dramatic changes in the molecule's shape and electronic properties, making it a robust mechanism for photoswitching.
For this compound, the most probable mechanism for photoresponsive behavior is based on the modulation of its ICT state. By designing systems where the efficiency of ICT or the balance between radiative and non-radiative decay pathways from the excited state can be controlled by an external stimulus, it is possible to create a molecular switch. For example, the protonation of the diethylamino group would quench its donor ability, leading to a dramatic change in the photophysical properties of the molecule and effectively switching its function. Similarly, binding of a metal ion to the benzothiazole nitrogen could also modulate the ICT process. These principles form the basis for the design of benzothiazole-based fluorescent sensors and molecular logic gates.
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings and Advancement in Mechanistic Understanding
Research into 2-arylbenzothiazoles, including the diethylamino derivative, has established straightforward and efficient synthetic pathways, typically involving the condensation of substituted 2-aminothiophenols with corresponding aldehydes or carboxylic acids. google.comnih.govyoutube.commdpi.com The core structure, characterized by a donor-acceptor system, gives rise to fascinating photophysical properties. nih.gov A key advancement in the mechanistic understanding of these molecules is the characterization of their solvatochromic behavior, where the emission and absorption spectra are highly sensitive to the polarity of the solvent. acs.orgmdpi.comrsc.org This is attributed to a significant increase in the dipole moment upon excitation to the singlet state. capes.gov.br
Furthermore, for derivatives with specific substitutions, phenomena such as excited-state intramolecular proton transfer (ESIPT) have been observed, although this is more characteristic of hydroxylated analogues. nih.govnih.govmdpi.com The primary relaxation pathway for the singlet excited state in compounds like 2-(4'-Diethylaminophenyl)benzothiazole is fluorescence emission. nih.gov A major breakthrough has been the application of these compounds as fluorescent probes for amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease. nih.govnih.govresearchgate.netnih.gov Their ability to bind to the β-sheet structures within amyloid fibrils leads to a characteristic blue shift in the emission spectrum and a substantial increase in fluorescence intensity, making them excellent candidates for Aβ imaging. nih.govresearchgate.net
Identification of Unresolved Challenges in the Field of this compound Research
Despite the progress, several challenges and knowledge gaps remain. A primary issue is the lack of extensive research focused specifically on the 2-(4'-diethylaminophenyl) derivative compared to its dimethylamino counterpart. While the general photophysical principles are transferable, specific data regarding quantum yields, fluorescence lifetimes, and binding affinities for the diethylamino compound are less reported.
Another challenge lies in the in vivo application of these probes. While in vitro studies have shown great promise for Aβ imaging, issues such as blood-brain barrier permeability, metabolic stability, and non-specific binding in a complex biological environment need to be more thoroughly investigated for the diethylamino variant. nih.govnih.gov The development of radiolabeled versions, for instance with Technetium-99m, is a promising direction but requires further optimization to enhance brain uptake and retention for clear SPECT imaging. nih.govnih.gov Furthermore, while the benzothiazole (B30560) core has been used for detecting other analytes like metal ions and explosives, the specific application of this compound in these areas is underexplored. rsc.orgnih.gov
Emerging Trends and Potential Directions for Future Academic Inquiry
The future of this compound research is branching into several exciting directions. One emerging trend is the development of "theranostic" agents, where the compound not only serves as a diagnostic imaging probe but also possesses therapeutic properties. For instance, cycloplatinated complexes of related benzothiazoles have shown potential in photodynamic therapy by generating cytotoxic singlet oxygen upon irradiation. nih.govnih.gov
Future academic inquiry should focus on a systematic structure-activity relationship study of various substituted 2-phenylbenzothiazoles to fine-tune their properties for specific applications. This includes optimizing the lipophilicity and molecular size to improve blood-brain barrier penetration for neuroimaging. There is also significant potential in expanding their application as chemical sensors. By incorporating specific recognition moieties, novel probes based on the this compound scaffold could be designed for the highly selective and sensitive detection of a wide range of biologically and environmentally important analytes. rsc.orgresearchgate.net
Finally, exploring their use in materials science, such as in organic light-emitting diodes (OLEDs), represents another promising avenue. The high fluorescence and tunable emission properties of these compounds make them attractive candidates for the development of new luminescent materials. mdpi.com A deeper investigation into their solid-state photophysical properties will be crucial for this line of research.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 2-(4'-Diethylaminophenyl)benzothiazole and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and 2-aminothiophenol derivatives. For example, introducing the diethylamino group can be achieved by using a pre-functionalized aldehyde (e.g., 4-diethylaminobenzaldehyde) in a cyclization reaction with 2-aminothiophenol under reflux in polar aprotic solvents like DMF. Catalysts such as iodine or Na₂S₂O₅ may enhance reaction efficiency. Purification often involves column chromatography or recrystallization using ethanol-water mixtures .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For instance, the diethylamino group exhibits characteristic triplet signals for CH₂ groups and a singlet for the NH proton (if present).
- IR : Stretching frequencies for C=N (benzothiazole ring) and C-N (diethylamino group) are critical.
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .
Q. What are the foundational fluorescence properties of benzothiazole derivatives, and how are they measured?
- Methodological Answer : Fluorescence emission spectra are recorded using fluorometers at specific excitation wavelengths (e.g., 330 nm). Solvent polarity and concentration (e.g., 10⁻⁴ M to 10⁻⁵ M) significantly impact quantum yield. For this compound, the diethylamino group enhances intramolecular charge transfer (ICT), red-shifting emission peaks compared to non-substituted analogs .
Advanced Research Questions
Q. How can this compound derivatives be optimized for β-amyloid plaque imaging in Alzheimer’s disease research?
- Methodological Answer : Design considerations include:
- Lipophilicity : Aim for logP values ~2–3 to balance blood-brain barrier penetration and nonspecific binding.
- Molecular Weight : Keep <500 Da to enhance brain uptake.
- Radiolabeling : Use cyclopentadienyl-⁹⁹ᵐTc/Re tricarbonyl cores for stable, neutral complexes. In vivo evaluation in transgenic mice (e.g., 5xFAD models) tracks brain retention (e.g., 1.94% ID/g at 90 minutes) via SPECT/CT imaging. Competitive binding assays (Ki = 13.6 nM vs. Thioflavin-S) validate specificity .
Q. How to resolve contradictory biological activity data across structurally similar benzothiazole derivatives?
- Methodological Answer : Systematic SAR studies are critical:
- Substituent Variation : Compare analogs with halogen (e.g., 9c: Br), electron-withdrawing (e.g., 9b: F), and electron-donating (e.g., 9d: CH₃) groups.
- Dose-Response Curves : Measure IC₅₀ values in multiple assays (e.g., antimicrobial vs. anticancer).
- Computational Modeling : Use DFT to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends. Conflicting data may arise from off-target interactions or assay-specific conditions .
Q. What computational approaches predict the interaction of this compound with biomolecular targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding poses with Aβ42 fibrils (PDB: 2BEG). Focus on π-π stacking between benzothiazole and Phe20 residues.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution and dipole moments. Relate computed chemical shifts (¹³C NMR) to experimental data for validation .
Q. How does the diethylamino group influence the photophysical and pharmacokinetic properties of benzothiazole derivatives?
- Methodological Answer :
- Photophysics : The diethylamino group enhances ICT, increasing Stokes shift and solvent-dependent emission (e.g., blue shift in nonpolar solvents).
- Pharmacokinetics : Diethylamino improves lipophilicity, enhancing brain uptake (e.g., 0.53% ID/g at 2 minutes in mice) but may increase plasma protein binding. Metabolic stability is assessed via liver microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
